molecular formula C17H15NO3 B14265102 3,4-Bis(4-methoxyphenyl)-1,2-oxazole CAS No. 138584-27-7

3,4-Bis(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B14265102
CAS No.: 138584-27-7
M. Wt: 281.30 g/mol
InChI Key: UHVWEAWEFPWVIW-UHFFFAOYSA-N
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Description

3,4-Bis(4-methoxyphenyl)-1,2-oxazole is an organic compound characterized by the presence of two methoxyphenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-methoxyphenyl)-1,2-oxazole typically involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the desired oxazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-methoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

Scientific Research Applications

3,4-Bis(4-methoxyphenyl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Bis(4-methoxyphenyl)-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(4-methoxyphenyl)-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

138584-27-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-21-18-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3

InChI Key

UHVWEAWEFPWVIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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